Cyclopentyldichlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

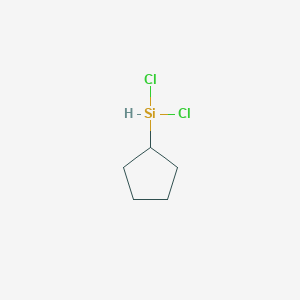

Cyclopentyldichlorosilane is an organosilicon compound characterized by a cyclopentyl group bonded to a silicon atom, which is also attached to two chlorine atoms. Its general formula is C₅H₉Cl₂Si. This compound is primarily used in the synthesis of silicones, surface modification, and as a precursor in organic-inorganic hybrid materials. Its reactivity stems from the silicon-chlorine bonds, which readily undergo hydrolysis or condensation reactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying cyclopentyldichlorosilane in laboratory settings?

this compound is typically synthesized via the reaction of cyclopentyl Grignard reagents with silicon tetrachloride under inert atmospheres (e.g., nitrogen or argon). Key steps include:

- Reaction Conditions : Maintain temperatures between 0–5°C to minimize side reactions like hydrolysis or oligomerization .

- Purification : Fractional distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) is critical to isolate the product from chlorosilane byproducts. Monitor purity via gas chromatography (GC) or NMR spectroscopy .

- Handling : Use Schlenk lines or gloveboxes to prevent moisture contamination, which can hydrolyze the compound to silanols .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

A multi-technique approach is essential:

- NMR Spectroscopy : 1H and 29Si NMR to confirm the cyclopentyl group's integration and silicon bonding environment. 29Si chemical shifts typically appear at 10–20 ppm for dichlorosilanes .

- Infrared (IR) Spectroscopy : Detect Si–Cl stretching vibrations near 500–600 cm−1 .

- Elemental Analysis : Validate chlorine content via titration or energy-dispersive X-ray spectroscopy (EDX) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile chlorosilanes .

- Spill Management : Neutralize spills with sodium bicarbonate or sand. Avoid water, which can trigger exothermic hydrolysis .

- Storage : Keep in airtight containers under inert gas to prevent hydrolysis. Label containers with hazard warnings (e.g., "Corrosive," "Moisture-Sensitive") .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound with nucleophiles (e.g., alcohols, amines)?

- Kinetic Studies : Use in situ 29Si NMR to monitor reaction progress and identify intermediates like alkoxysilanes or aminosilanes .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity. Avoid protic solvents to prevent premature hydrolysis .

- Byproduct Analysis : Employ GC-MS or HPLC to detect HCl or cyclopentanol formation, which indicate competing hydrolysis pathways .

Q. What methodologies are effective for investigating this compound’s thermal decomposition pathways?

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds. Correlate with FTIR or mass spectrometry to detect volatile products like HCl or cyclopentene .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict bond dissociation energies and transition states for Si–Cl cleavage .

Q. How can this compound be utilized in the controlled synthesis of silicon-based polymers?

- Co-polymerization : React with diols or diamines to form polysiloxanes or polycarbosilazanes. Optimize stoichiometry (e.g., 1:1.05 molar ratios) to minimize cross-linking .

- Surface Functionalization : Use self-assembly techniques on oxide substrates (e.g., SiO2) to create hydrophobic coatings. Characterize via contact angle measurements and XPS .

Q. Methodological Challenges and Solutions

Q. How should researchers address contradictory data in this compound reactivity studies (e.g., inconsistent yields in hydrolysis reactions)?

- Variable Control : Standardize humidity levels (<5% RH) and solvent drying (e.g., molecular sieves) to reduce moisture interference .

- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR, GC-MS) to distinguish between experimental error and genuine mechanistic variations .

Q. What strategies are recommended for integrating computational chemistry with experimental studies on this compound?

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Cyclopentyldichlorosilane with structurally related dichlorosilanes:

Key Observations :

- Substituent Effects : this compound’s bulky cyclopentyl group may reduce hydrolysis rates compared to smaller analogs like Dimethyl Dichlorosilane. However, steric hindrance could also limit its accessibility in certain reactions.

- Hazard Profile : Like Dimethyl Dichlorosilane, this compound is expected to be corrosive due to chlorine release upon hydrolysis. emphasizes that even without established exposure limits, such compounds require strict safety protocols .

Reactivity and Stability

- Hydrolysis : Dichlorosilanes react vigorously with water. For example, Dichlorosilane (SiH₂Cl₂) releases HCl and hydrogen gas, posing explosion risks . This compound likely follows similar reactivity but with moderated kinetics due to its organic substituent.

- Thermal Stability : this compound’s cyclopentyl group may enhance thermal stability compared to linear analogs like Dimethyl Dichlorosilane, which decomposes at moderate temperatures to release toxic fumes .

Properties

Molecular Formula |

C5H10Cl2Si |

|---|---|

Molecular Weight |

169.12 g/mol |

IUPAC Name |

dichloro(cyclopentyl)silane |

InChI |

InChI=1S/C5H10Cl2Si/c6-8(7)5-3-1-2-4-5/h5,8H,1-4H2 |

InChI Key |

JANCCRMYGITTKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)[SiH](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.